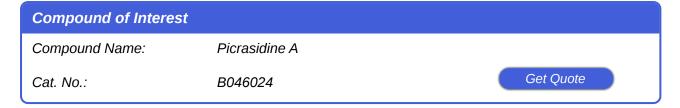


Spectroscopic Data of Picrasidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic data for **Picrasidine** alkaloids, a class of natural products isolated from the plant Picrasma quassioides. Due to the limited availability of comprehensive public data for **Picrasidine A**, this document presents a detailed analysis of the closely related and well-documented analogue, Picrasidine J. The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Picrasidine J, a generalized experimental protocol for the isolation and characterization of these alkaloids, and a visual representation of the typical workflow. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction to Picrasidine Alkaloids

Picrasidine alkaloids are a group of β -carboline-type alkaloids found in the genus Picrasma, most notably Picrasma quassioides. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer properties. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and MS.

Note on Data Availability for **Picrasidine A**: Comprehensive, publicly accessible spectroscopic data specifically for **Picrasidine A** is currently scarce in the scientific literature. Therefore, this



guide utilizes data for Picrasidine J, a structurally similar dimeric β-carboline alkaloid also isolated from Picrasma quassioides, to provide a representative and detailed spectroscopic analysis.

Spectroscopic Data of Picrasidine J

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Picrasidine J.

Table 1: 1H NMR Spectroscopic Data for Picrasidine J

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	
H-3	7.98	d	5.2	
H-4	7.30	d	5.2	
H-5	8.05	d	7.8	
H-6	7.25	t	7.8	
H-7	7.50	t	7.8	
H-8	8.30	d	7.8	
H-3'	7.95	d	5.2	
H-4'	7.28	d	5.2	
H-5'	8.02	d	8.0	
H-6'	7.23	t	8.0	
H-7'	7.48	t	8.0	
H-8'	8.28	d	8.0	
ОСН₃-4	4.05	S	-	
OCH₃-4'	4.08	S	-	
NH	11.5 (br s)	br s	-	
NH'	11.4 (br s)	br s	-	



Solvent: DMSO-d₆. Spectrometer frequency: 500 MHz.

Table 2: 13C NMR Spectroscopic Data for Picrasidine J



C-1 142.5 C-3 115.2 C-4 145.8 C-4a 128.7 C-4b 121.5 C-5 120.1 C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8a' 139.6 C-9a' 137.3 CC-9a' 137.3 CC-9a' 137.3 CC-9a' 137.3 CC-9a' 137.3 CC-9a' 137.3	Position	Chemical Shift (δ, ppm)
C-4a 128.7 C-4b 121.5 C-5 120.1 C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-1	142.5
C-4a 128.7 C-4b 121.5 C-5 120.1 C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-3	115.2
C-4b 121.5 C-5 120.1 C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4	145.8
C-5 120.1 C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4a	128.7
C-6 121.8 C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4b	121.5
C-7 118.9 C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-5	120.1
C-8 111.7 C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-6	121.8
C-8a 139.8 C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-7	118.9
C-9a 137.5 C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-8	111.7
C-1' 142.3 C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-8a	139.8
C-3' 115.0 C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-9a	137.5
C-4' 145.6 C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-1'	142.3
C-4a' 128.5 C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-3'	115.0
C-4b' 121.3 C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4'	145.6
C-5' 119.9 C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4a'	128.5
C-6' 121.6 C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-4b'	121.3
C-7' 118.7 C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-5'	119.9
C-8' 111.5 C-8a' 139.6 C-9a' 137.3	C-6'	121.6
C-8a' 139.6 C-9a' 137.3	C-7'	118.7
C-9a' 137.3	C-8'	111.5
	C-8a'	139.6
OCH₃-4 56.2	C-9a'	137.3
	OCH ₃ -4	56.2



OCH ₃ -4' 56.4	
---------------------------	--

Solvent: DMSO-d₆. Spectrometer frequency: 125 MHz.

Table 3: Mass Spectrometry Data for Picrasidine J

Technique	Ionization Mode	Observed m/z	Molecular Formula	Calculated Mass
HR-ESI-MS	Positive	[M+H] ⁺	C28H20N4O2	445.1665

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic analysis of **Picrasidine a**lkaloids from Picrasma quassioides.

Extraction and Isolation of Picrasidine Alkaloids

- Plant Material Preparation: Dried and powdered plant material (e.g., stem bark, roots) of Picrasma quassioides is subjected to extraction.
- Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. The process may be repeated multiple times to ensure exhaustive extraction.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then
 subjected to solvent-solvent partitioning. A typical scheme involves partitioning between an
 acidic aqueous solution and a non-polar organic solvent (e.g., n-hexane) to remove lipids
 and other non-polar compounds. The pH of the aqueous layer is then adjusted to be basic,
 and the alkaloids are extracted into a moderately polar organic solvent like ethyl acetate or
 chloroform.
- Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using a combination of chromatographic techniques. These may include:
 - Column Chromatography: Using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.



- High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products.
- Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids to a high degree of purity.

NMR Spectroscopic Analysis

- Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 400 MHz or higher). Standard experiments include:
 - ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - 13C NMR: To identify the number and types of carbon atoms.
 - 2D NMR: Including COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which are crucial for assembling the molecular structure.

Mass Spectrometric Analysis

- Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced
 into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography
 system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like alkaloids, which minimizes fragmentation and typically produces a prominent protonated molecule [M+H]+.
- Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion. This allows for the confident determination of the elemental composition of the molecule.

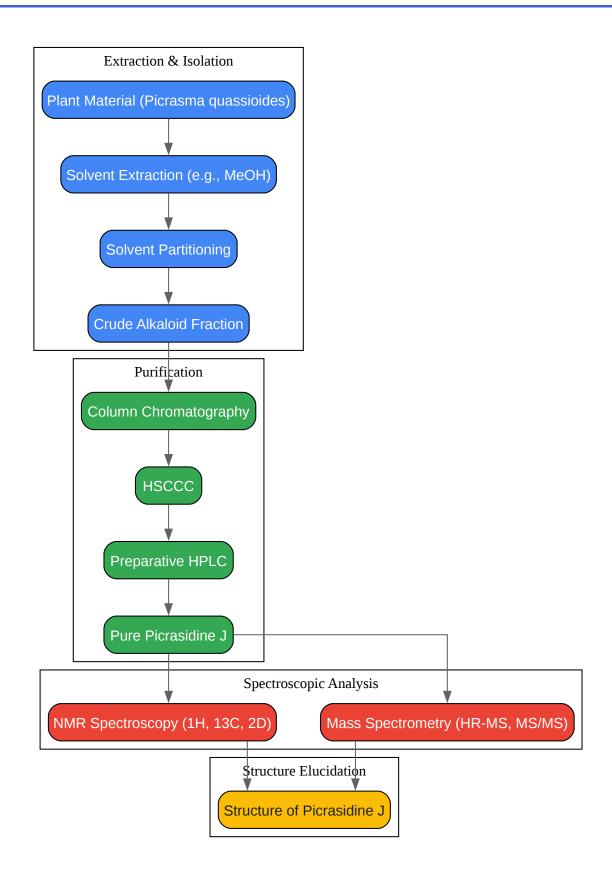


• Tandem MS (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Picrasidine a**lkaloids from their natural source.





Click to download full resolution via product page

Workflow for the isolation and characterization of **Picrasidine a**lkaloids.



Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **Picrasidine a**lkaloids, with a specific focus on Picrasidine J as a representative example. The tabulated NMR and MS data, along with the detailed experimental protocols and workflow visualization, offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. While specific data for **Picrasidine A** remains elusive in publicly available literature, the information presented here for its close analogue provides a strong foundation for further research and development of this promising class of bioactive compounds.

 To cite this document: BenchChem. [Spectroscopic Data of Picrasidine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046024#spectroscopic-data-of-picrasidine-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com